molecular formula C₆₃H₁₀₇N₁₉O₂₀S₂ B612735 Axltide Trifluoroacetate CAS No. 143364-95-8

Axltide Trifluoroacetate

Cat. No.: B612735
CAS No.: 143364-95-8
M. Wt: 1514.77
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Axltide Trifluoroacetate is a chemical compound known for its unique properties and applications in scientific research. It is particularly valued in fields such as drug discovery and materials science due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: Axltide Trifluoroacetate is typically synthesized through the reaction of Axltide with trifluoroacetic acid. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity. The process may also include steps to remove any residual trifluoroacetic acid, which is commonly used in peptide synthesis and purification .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated systems. These systems ensure precise control over reaction conditions, including temperature, pressure, and the concentration of reactants. The use of high-performance liquid chromatography (HPLC) is common to purify the final product and remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Axltide Trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under controlled conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Axltide Trifluoroacetate is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: Employed in the study of biological processes and the development of biochemical assays.

    Medicine: Utilized in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Applied in the production of advanced materials and as a catalyst in industrial processes .

Mechanism of Action

The mechanism of action of Axltide Trifluoroacetate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Axltide Trifluoroacetate can be compared with other similar compounds, such as trifluoroacetic acid and its derivatives. These compounds share some common properties but also exhibit unique characteristics that make them suitable for different applications. For example:

    Trifluoroacetic Acid: Known for its strong acidity and use in peptide synthesis.

    Perfluoroacetic Acid: Similar in structure but with different reactivity and applications

Properties

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H107N19O20S2.C2HF3O2/c1-6-33(2)50(61(101)72-31-49(90)91)81-56(96)40(19-20-46(67)86)76-55(95)41(21-26-103-4)78-62(102)51(34(3)84)82-57(97)42(22-27-104-5)77-58(98)43(28-35-15-17-36(85)18-16-35)79-59(99)44(29-48(88)89)73-47(87)30-71-53(93)38(14-11-25-70-63(68)69)75-60(100)45(32-83)80-54(94)39(13-8-10-24-65)74-52(92)37(66)12-7-9-23-64;3-2(4,5)1(6)7/h15-18,33-34,37-45,50-51,83-85H,6-14,19-32,64-66H2,1-5H3,(H2,67,86)(H,71,93)(H,72,101)(H,73,87)(H,74,92)(H,75,100)(H,76,95)(H,77,98)(H,78,102)(H,79,99)(H,80,94)(H,81,96)(H,82,97)(H,88,89)(H,90,91)(H4,68,69,70);(H,6,7)/t33-,34+,37-,38-,39-,40-,41-,42-,43-,44-,45-,50-,51-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBAIOSYCNQVBL-JAXABQKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H108F3N19O22S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1628.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.